molecular formula C8H9NO6S2 B2737985 1,2-Dimethanesulfonyl-4-nitrobenzene CAS No. 1426958-34-0

1,2-Dimethanesulfonyl-4-nitrobenzene

Cat. No.: B2737985
CAS No.: 1426958-34-0
M. Wt: 279.28
InChI Key: RSGVCSRGBJWRPO-UHFFFAOYSA-N
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Description

1,2-Dimethanesulfonyl-4-nitrobenzene is an organic compound with the molecular formula C8H9NO6S2 It is characterized by the presence of two methanesulfonyl groups and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethanesulfonyl-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1,2-dimethanesulfonylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethanesulfonyl-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 1,2-Dimethanesulfonyl-4-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Dimethanesulfonyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-dimethanesulfonyl-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methanesulfonyl groups can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes or other biological molecules, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethanesulfonylbenzene: Lacks the nitro group, making it less reactive in redox reactions.

    4-Nitrobenzene-1,2-dicarboxylic acid: Contains carboxylic acid groups instead of methanesulfonyl groups, leading to different chemical properties.

Uniqueness

1,2-Dimethanesulfonyl-4-nitrobenzene is unique due to the combination of methanesulfonyl and nitro groups on the benzene ring. This combination imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1,2-bis(methylsulfonyl)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO6S2/c1-16(12,13)7-4-3-6(9(10)11)5-8(7)17(2,14)15/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGVCSRGBJWRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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